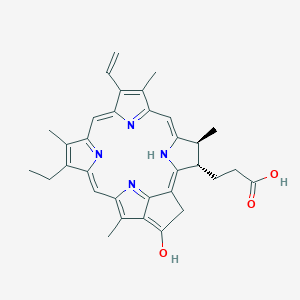

Pyropheophorbide a

Übersicht

Beschreibung

Pyropheophorbide-a is a chlorophyll derivative that has garnered significant interest due to its unique properties and potential applications. It is a deep red photosensitizer, which means it can absorb light and convert it into chemical energy. This compound is particularly noted for its role in photodynamic therapy, a treatment modality for cancer and other diseases .

Wissenschaftliche Forschungsanwendungen

Pyropheophorbide-a hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Es wird in Studien zur Photosynthese und zum Chlorophyllstoffwechsel verwendet.

Medizin: Pyropheophorbide-a wird in der Photodynamischen Therapie zur Behandlung von Krebs und anderen Krankheiten eingesetzt. .

Industrie: Es wird bei der Entwicklung neuer Materialien und Technologien verwendet, darunter Solarzellen und lichtemittierende Geräte

5. Wirkmechanismus

Der Wirkmechanismus von Pyropheophorbide-a beinhaltet seine Fähigkeit, bei Lichteinstrahlung reaktive Sauerstoffspezies zu erzeugen. Wenn Pyropheophorbide-a Licht ausgesetzt wird, absorbiert es die Energie und überträgt sie auf molekularen Sauerstoff, wodurch Singulett-Sauerstoff und andere reaktive Sauerstoffspezies entstehen. Diese reaktiven Spezies können Zellstrukturen beschädigen und so zum Zelltod führen. Dieser Mechanismus ist besonders effektiv in der Photodynamischen Therapie, bei der sich Pyropheophorbide-a selektiv in Krebszellen anreichert und diese nach Lichtaktivierung zerstört .

Ähnliche Verbindungen:

Pheophorbide-a: Ein weiteres Chlorophyll-Derivat mit ähnlichen photosensibilisierenden Eigenschaften.

Methylpyropheophorbide-a: Ein methyliertes Derivat von Pyropheophorbide-a mit verbesserter Löslichkeit und photodynamischer Aktivität.

Zinkpyropheophorbide-a: Ein Zinkkomplex von Pyropheophorbide-a, der als Photosensibilisator in verschiedenen Anwendungen verwendet wird.

Einzigartigkeit: Pyropheophorbide-a ist einzigartig aufgrund seiner hohen Singulett-Sauerstoff-Quantenausbeute und seiner Fähigkeit, effizient reaktive Sauerstoffspezies zu erzeugen. Dies macht es besonders effektiv in der Photodynamischen Therapie und anderen Anwendungen, bei denen lichtinduzierte Reaktionen erforderlich sind .

Wirkmechanismus

- PPB a activates several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Pyropheophorbide a plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the demethylation process catalyzed by an enzyme called pheophorbidase . This enzyme converts pheophorbide a to a precursor of this compound, C-13 2 -carboxylthis compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In photodynamic therapy, it can inhibit cell viability in a concentration- and light dose-dependent manner, and induce apoptosis via the mitochondrial apoptosis pathway . Additionally, it can induce autophagy in cells .

Molecular Mechanism

The mechanism of action of this compound involves the generation of reactive oxygen species (ROS) upon light exposure . When this compound interacts with light, it absorbs the energy and generates ROS, which subsequently react with cellular components, resulting in cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to have a potent inhibitory effect on colorectal cancer stem cell-derived xenograft tumors in nude mice . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, a study showed that porphysome nanoparticles, which include this compound, demonstrated significant tumor ablative effects at all doses tested, with the greatest effect seen with 10 mg/kg this compound at a drug-light interval of 24 hours .

Metabolic Pathways

This compound is involved in the chlorophyll degradation pathway in higher plants and algae . The enzyme pheophorbidase catalyzes the conversion of pheophorbide a to a precursor of this compound, C-13 2 -carboxylthis compound, by demethylation .

Transport and Distribution

It has been suggested that this compound can be transported and distributed within cells via endocytosis .

Subcellular Localization

It has been suggested that this compound can be localized in the mitochondria, where it induces apoptosis via the mitochondrial apoptosis pathway .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Pyropheophorbide-a kann durch den Abbau von Chlorophyll-a synthetisiert werden. Der Prozess beinhaltet die Entfernung des zentralen Magnesiumions und des Phytol-Schwanzes von Chlorophyll-a, gefolgt von der Bildung von Pyropheophorbide-a. Dies kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich saurer Hydrolyse und enzymatischer Reaktionen .

Industrielle Produktionsmethoden: In industrieller Umgebung wird Pyropheophorbide-a häufig unter Verwendung von großtechnischen Extraktions- und Reinigungsverfahren hergestellt. Der Prozess beinhaltet typischerweise die Extraktion von Chlorophyll aus Pflanzenmaterialien, gefolgt von einer chemischen Modifikation, um Pyropheophorbide-a zu erhalten. Die Verwendung fortschrittlicher chromatographischer Verfahren gewährleistet die Reinheit und Qualität des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyropheophorbide-a unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Pyropheophorbide-a kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsreaktionen können die Struktur von Pyropheophorbide-a verändern, was zu verschiedenen Produkten führt.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

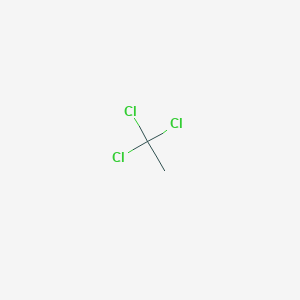

Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Pheophorbide-a: Another chlorophyll derivative with similar photosensitizing properties.

Methyl pyropheophorbide-a: A methylated derivative of pyropheophorbide-a with enhanced solubility and photodynamic activity.

Zinc pyropheophorbide-a: A zinc complex of pyropheophorbide-a used as a photosensitizer in various applications.

Uniqueness: Pyropheophorbide-a is unique due to its high singlet oxygen quantum yield and its ability to generate reactive oxygen species efficiently. This makes it particularly effective in photodynamic therapy and other applications where light-induced reactions are required .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Pyropheophorbide a can be achieved through the modification of chlorophyll a. The process involves the removal of the magnesium ion from the chlorophyll a molecule, followed by oxidation and reduction reactions to produce Pyropheophorbide a.", "Starting Materials": [ "Chlorophyll a", "Acetic acid", "Methanol", "Hydrogen peroxide", "Sodium hydroxide", "Sodium dithionite", "Ethanol" ], "Reaction": [ "Chlorophyll a is dissolved in acetic acid and methanol.", "Hydrogen peroxide is added to the solution to oxidize the chlorophyll a.", "The solution is then heated to remove the magnesium ion, producing Pheophytin a.", "Sodium hydroxide is added to the solution to adjust the pH.", "Sodium dithionite is added to the solution to reduce the Pheophytin a to Pyropheophorbide a.", "The Pyropheophorbide a is then extracted from the solution using ethanol." ] } | |

CAS-Nummer |

24533-72-0 |

Molekularformel |

C33H34N4O3 |

Molekulargewicht |

534.6 g/mol |

IUPAC-Name |

3-[(21S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21?/m0/s1 |

InChI-Schlüssel |

FDKRLXBXYZKWRZ-PBVYKCSPSA-N |

Isomerische SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |

Kanonische SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |

Aussehen |

A crystalline solid |

Piktogramme |

Irritant |

Synonyme |

Pyrophaeophorbid A; (17S,18S)-3-Vinyl-3-deethyl-17,18-dihydrophytoporphyrin; 31,32-Didehydrophytochlorin; 3-Deethyl-3-vinylphytochlorin; Pyropheophorbide-alpha; Pyropheophorbide-α |

Herkunft des Produkts |

United States |

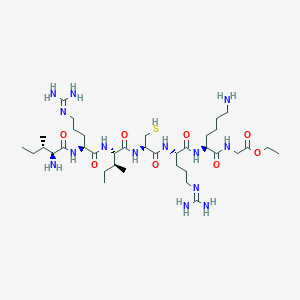

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)

![Cucurbit[8]uril](/img/structure/B11357.png)

![(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate](/img/structure/B11387.png)